Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)

Catalog No.
S883017
CAS No.
1375325-77-1
M.F
C51H42ClNOP2Pd
M. Wt
888.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xa...

CAS Number

1375325-77-1

Product Name

Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)

IUPAC Name

chloropalladium(1+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;2-phenylaniline

Molecular Formula

C51H42ClNOP2Pd

Molecular Weight

888.7 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

FAEFBQZYGQRYRN-UHFFFAOYSA-M

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

This compound, also known as XantPhos-Pd-G2 [], is a palladium catalyst belonging to the family of Buchwald ligands. Buchwald ligands are a class of organometallic compounds that find extensive use in organic chemistry, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.

Cross-coupling Applications

XantPhos-Pd-G2 demonstrates high catalytic activity in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl halide or triflate []. XantPhos-Pd-G2 has been shown to be effective in Suzuki-Miyaura couplings for the synthesis of diverse organic molecules, including pharmaceuticals and natural products [, ].
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide []. XantPhos-Pd-G2 exhibits good catalytic activity in Sonogashira couplings, enabling the synthesis of conjugated alkynes, which are important building blocks for functional materials [].
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide []. XantPhos-Pd-G2 can be used in Heck reactions to access various alkenes, which are precursors to complex organic molecules [].

These are just a few examples, and XantPhos-Pd-G2 can be employed in a broader range of cross-coupling reactions depending on the specific reaction conditions and substrates.

Advantages of XantPhos-Pd-G2

Several features make XantPhos-Pd-G2 an attractive catalyst for cross-coupling reactions:

  • High catalytic activity: XantPhos-Pd-G2 often allows for reactions to proceed under mild conditions with good yields [].
  • Broad substrate scope: The catalyst can be effective with a wide range of aryl and vinyl halides and boronic acids [, , ].
  • Air and moisture stability: XantPhos-Pd-G2 exhibits good stability towards air and moisture, which simplifies handling and reaction setup.

Dates

Modify: 2023-08-16

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